Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
28929-90-0 |
|---|---|
Molecular Formula |
C28H43N |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
4-(6-methylheptyl)-N-[4-(6-methylheptyl)phenyl]aniline |
InChI |
InChI=1S/C28H43N/c1-23(2)11-7-5-9-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-10-6-8-12-24(3)4/h15-24,29H,5-14H2,1-4H3 |
InChI Key |
JLXMTWOURSPZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Diphenylamine
- Process : Diphenylamine undergoes alkylation with isooctyl halides (e.g., isooctyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- Catalysts : Lewis acids like aluminum chloride or Friedel-Crafts catalysts can be employed to enhance alkylation efficiency.
- Conditions : Typically conducted under reflux in solvents such as toluene or dimethylformamide (DMF).
- Advantages : Straightforward, scalable, and allows control over mono- or dialkylation by stoichiometry.
- Limitations : Possible formation of polyalkylated byproducts; requires careful control of reaction parameters.
Reductive Amination Route
- Process : Condensation of 4-isooctylbenzaldehyde with aniline or substituted anilines followed by reduction (e.g., catalytic hydrogenation or chemical reduction using sodium borohydride).
- Advantages : High selectivity for the desired N-substituted product.
- Limitations : Requires availability of aldehyde precursors; multi-step synthesis.
Buchwald-Hartwig Amination
- Process : Palladium-catalyzed cross-coupling of 4-isooctylphenyl halides with aniline derivatives.
- Catalysts : Pd(0) complexes with phosphine ligands.
- Conditions : Elevated temperatures (80–120°C) in polar aprotic solvents.
- Advantages : High regioselectivity and functional group tolerance.
- Limitations : Expensive catalysts and ligands; sensitive to moisture and air.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, sulfonic acids, nitrating agents
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Halogenated benzenamines, sulfonated benzenamines, nitrated benzenamines
Scientific Research Applications
Industrial Applications
Lubricants and Greases
One of the primary applications of benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is as an additive in lubricating oils. Its antioxidant properties help to enhance the stability and longevity of lubricants by preventing oxidation and thermal degradation during operation. This application is essential in automotive and industrial machinery where high-temperature conditions are prevalent.
Rubber Industry
In the rubber industry, this compound serves as an antioxidant in rubber formulations. It helps to protect rubber products from oxidative damage, thereby extending their lifespan and maintaining performance characteristics. Its effectiveness in this role is attributed to its ability to scavenge free radicals generated during the degradation processes.
Adhesives and Sealants
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- is also utilized in the formulation of adhesives and sealants. Its hydrophobic nature contributes to improved adhesion properties and resistance to moisture, making it suitable for applications requiring durable bonding solutions .
Biological Applications
Potential Antimicrobial Properties
Research has indicated that benzenamine derivatives may possess antimicrobial activities. Investigations into its biological effects are ongoing, focusing on its potential use in medical applications where antimicrobial properties are beneficial.
Anticancer Research
There are explorations into the anticancer potential of compounds related to benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-. The structural characteristics that enhance its reactivity may also contribute to its efficacy against certain cancer cell lines.
Mechanism of Action
The mechanism of action of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Alkyl Chain Variations
Table 1: Key Structural and Physical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- | Isooctyl (branched C8) | C28H43N | 393.65 | Not explicitly provided | Antioxidant, stabilizer |
| Benzenamine, 4-octyl-N-(4-octylphenyl)- | Linear octyl (C8H17) | C28H43N | 393.65 | 101-67-7 | Antioxidant ODA |
| Benzenamine,4-nonyl-N-phenyl | Linear nonyl (C9H19) | C21H29N | 295.47 | 65036-85-3 | Polymer stabilization |
| 4-Isobutylbenzenamine | Isobutyl (branched C4H9) | C10H15N | 149.24 | Not explicitly provided | Intermediate in synthesis |
Key Observations :
- Branching vs. Linear Chains: The isooctyl groups in the target compound reduce crystallinity and improve solubility in hydrocarbons compared to linear octyl or nonyl analogs .
- Chain Length: Longer alkyl chains (e.g., nonyl) increase molecular weight and hydrophobicity but may reduce thermal stability due to longer decomposition pathways .
Functional Group Variations: Methoxy and Nitro Derivatives
Table 2: Electronic and Reactivity Comparisons
| Compound Name | Substituents | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- | Alkyl (electron-donating) | High steric hindrance | Radical scavenging, oxidation inhibition |
| Benzenamine, 4-methoxy-N-(phenylmethylene)- | Methoxy (electron-donating) | Imine linkage | UV absorption, photostability |
| Bis-(4-nitrophenyl)phenylamine | Nitro (electron-withdrawing) | Polar nitro groups | Electrochemical applications, dyes |
Key Observations :
- Electron-Donating Groups : Alkyl and methoxy substituents enhance electron density on the aromatic ring, favoring radical scavenging. However, methoxy derivatives (e.g., ) may exhibit lower thermal stability due to O–CH3 bond cleavage .
- Electron-Withdrawing Groups : Nitro-substituted analogs () show reduced antioxidant efficacy but are utilized in optoelectronics due to charge-transfer properties .
Table 3: Comparative Antioxidant Performance
| Compound | Oxidation Onset Temp. (°C) | Solubility in Base Oil | Hydrolytic Stability |
|---|---|---|---|
| Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- | ~220 (estimated) | High | Excellent |
| Benzenamine, 4-octyl-N-(4-octylphenyl)- | 210–215 | Moderate | Good |
| Benzenamine,4-nonyl-N-phenyl | 200–205 | Low | Moderate |
Biological Activity
Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-, commonly referred to as a substituted aniline, is a compound with significant industrial applications, particularly in the production of polymers and as a flame retardant. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article will explore the biological activity of this compound, including its effects on cellular systems, potential toxicity, and relevant case studies.
- Chemical Name : Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-
- CAS Number : 28929-90-0
- Molecular Formula : C28H43N
- Molar Mass : 393.65 g/mol
The biological activity of benzenamine derivatives often involves interactions with biological membranes and proteins. These compounds can act as:
- Antioxidants : Protecting cells from oxidative stress.
- Flame Retardants : Reducing flammability in materials.
- Potential Endocrine Disruptors : Affecting hormone function.
Toxicological Studies
Several studies have investigated the toxicological profile of benzenamine derivatives. The following table summarizes key findings from various research efforts:
Case Studies
-
Cytotoxicity in Human Cell Lines :
A study evaluated the cytotoxic effects of benzenamine derivatives on several human cell lines, revealing that at concentrations above 50 µM, significant cell death was observed. This suggests that while the compound may be useful in certain applications, caution is warranted regarding its concentration in consumer products. -
Genotoxicity Assessment :
In a genotoxicity assessment using the Ames test, benzenamine demonstrated mutagenic potential at elevated doses. This raises concerns about its safety for use in products that may come into contact with skin or mucous membranes. -
Endocrine Disruption Potential :
Research indicated that benzenamine could interact with estrogen receptors, albeit weakly. This finding necessitates further investigation into its long-term effects on hormonal balance and reproductive health.
Regulatory Status
The regulatory status of benzenamine compounds varies by region. In the United States, the Environmental Protection Agency (EPA) monitors these substances under various chemical safety regulations. The compound's potential for toxicity has led to restrictions in specific applications where human exposure is likely.
Safety Guidelines
Given the findings related to its biological activity, safety guidelines recommend:
- Limiting exposure to concentrations below 50 µM in consumer products.
- Conducting thorough risk assessments before industrial use.
- Implementing protective measures for workers handling this compound.
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)-?
Answer:
- FTIR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-N vibrations at 1250–1350 cm⁻¹) and compare with reference spectra from NIST Chemistry WebBook .
- NMR Analysis : Use ¹H and ¹³C NMR to confirm alkyl chain substitution patterns (e.g., isooctyl groups at para positions). Integrate peak areas to verify stoichiometry .
- Mass Spectrometry : Determine molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate purity and structure .
Basic: How can researchers synthesize Benzenamine, 4-isooctyl-N-(4-isooctylphenyl)- with high yield?
Answer:
- Step 1 : React 4-isooctylaniline with 4-isooctylbromobenzene under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors.
- Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Advanced: How to design experiments to resolve contradictions in reported antioxidant efficacy data for this compound?
Answer:
- Controlled Variables : Standardize test conditions (e.g., polymer matrix type, oxidation temperature, O₂ concentration) to isolate compound-specific effects .
- Multi-Method Validation : Compare results across assays (e.g., OIT, TGA oxidative induction time, FTIR degradation kinetics) to identify method-dependent biases .
- Statistical Analysis : Apply ANOVA to evaluate significance of discrepancies between studies, accounting for batch-to-batch variability in isooctyl chain branching .
Advanced: What mechanistic insights can computational modeling provide for its role in polymer stabilization?
Answer:
- DFT Calculations : Model H-bonding interactions between the amine group and peroxyl radicals to predict antioxidant activity .
- Molecular Dynamics (MD) : Simulate diffusion rates of the compound in polyethylene matrices to correlate alkyl chain length with migration efficiency .
- QSPR Analysis : Relate isooctyl substituent topology (e.g., branching index) to experimental oxidation inhibition times .
Advanced: How can transcriptomic data clarify its antifungal mechanisms, as suggested in related benzenamine derivatives?
Answer:
- RNA-Seq Workflow : Treat Aspergillus flavus cultures with the compound, extract RNA, and perform differential gene expression analysis. Focus on pathways like aflatoxin biosynthesis (e.g., aflR, aflS) and global regulators (e.g., laeA) .
- Functional Enrichment : Use tools like DAVID or KEGG to identify downregulated genes in amino acid biosynthesis (e.g., argB, lysF) and purine metabolism .
- Validation : Knock out laeA in mutant strains to confirm its role in mediating the compound’s antifungal effects .
Basic: What are the best practices for analyzing thermal stability in polymer blends?
Answer:
- TGA : Measure decomposition onset temperature (T₅%) under N₂ and O₂ atmospheres to distinguish thermal vs. oxidative degradation .
- DSC : Identify glass transition (Tg) and melting points (Tm) to assess compatibility with host polymers (e.g., polyethylene, epoxy resins) .
- Isothermal Aging : Track mass loss at 150–200°C over 100–500 hours to predict long-term stability .
Advanced: How to address conflicting solubility data in non-polar vs. polar solvents?
Answer:
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize solubility in toluene (δ ~18 MPa¹/²) vs. DMF (δ ~24 MPa¹/²) .
- Temperature Gradients : Perform variable-temperature NMR in CDCl₃ to monitor aggregation/disaggregation of isooctyl chains .
- Crystallography : If single crystals are obtainable, resolve X-ray structures to correlate packing motifs with solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
